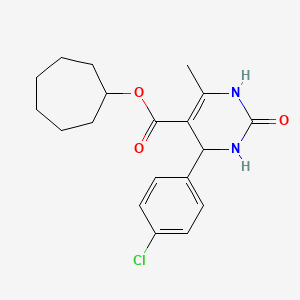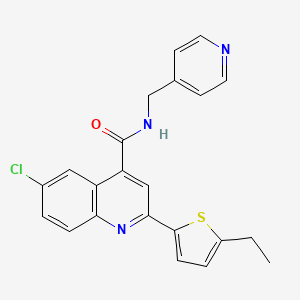![molecular formula C20H21ClN4O B11120730 4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine](/img/structure/B11120730.png)
4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine is a chemical compound with a complex structure that includes a phthalazine core, a chlorophenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine typically involves multiple steps, starting with the preparation of the phthalazine core. The chlorophenyl group is introduced through a substitution reaction, and the morpholine moiety is added via an alkylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-one
- 4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]piperazine
Uniqueness
4-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]phthalazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN4O |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)phthalazin-1-amine |
InChI |
InChI=1S/C20H21ClN4O/c21-16-7-5-15(6-8-16)19-17-3-1-2-4-18(17)20(24-23-19)22-9-10-25-11-13-26-14-12-25/h1-8H,9-14H2,(H,22,24) |
InChI Key |
FBAHDBPEBDEZBK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11120649.png)
![N,N,4-trimethyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11120652.png)
![N-({N'-[(3E)-1-Benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-fluorobenzamide](/img/structure/B11120657.png)
![N'~1~,N'~3~-bis[(E)-(2,4-dihydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B11120658.png)
![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120662.png)

![Methyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11120677.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11120679.png)
![N-(3,4-dimethylphenyl)-2-{1-[(4-ethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11120690.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120694.png)
![4-{[4-(4-Methylbenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11120703.png)

![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11120713.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11120721.png)
